An In-depth Technical Guide on the Chemical Structure and Properties of Chiral Indazole Derivatives
An In-depth Technical Guide on the Chemical Structure and Properties of Chiral Indazole Derivatives
Affiliation: Google Research
Abstract: The term "R(+)-Methylindazone" does not correspond to a standard chemical nomenclature. This guide posits that the query likely refers to a chiral, dextrorotatory methyl-substituted indazole derivative. Indazoles, bicyclic heteroaromatic compounds, are significant pharmacophores. Chirality in indazole derivatives can arise from a stereogenic center on a substituent, leading to enantiomers with distinct biological activities. This document provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and potential biological relevance of chiral methyl-substituted indazoles, using a representative C3-substituted chiral indazole as a primary example. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: Unraveling "R(+)-Methylindazone"
The query for "R(+)-Methylindazone" presents a nomenclatural ambiguity, as "indazone" is not a systematically recognized heterocyclic ring system. The name most likely contains a typographical error and refers to indazole , a well-established and pharmaceutically important scaffold. Indazole consists of a benzene ring fused to a pyrazole ring. The "Methyl" and "R(+)" components suggest a methyl-substituted indazole that is the dextrorotatory enantiomer of a chiral pair.
Chirality in substituted indazoles is a critical aspect of their medicinal chemistry. While N-methylation of the indazole ring itself does not introduce a chiral center, the presence of a stereogenic carbon on a substituent at positions such as C3 can lead to enantiomeric pairs. These enantiomers can exhibit significantly different pharmacological and toxicological profiles. For instance, in the case of indazole-3-carboxamide synthetic cannabinoid receptor agonists, the (S)-enantiomer is considerably more potent than the corresponding (R)-enantiomer at CB₁ and CB₂ receptors.[1]
This guide will focus on a representative chiral methyl-substituted indazole, specifically a C3-allyl-1H-indazole with a quaternary stereocenter, to provide an in-depth analysis of its chemical structure and properties. This class of compounds has been synthesized with high enantioselectivity, making them excellent models for understanding the characteristics of chiral indazoles.[2][3][4][5]
Chemical Structure and Stereochemistry
The core structure of the model compound is a 1H-indazole substituted at the C3 position with a group containing a quaternary chiral center. An example from recent literature is (R)-3-(1-methyl-1-phenylallyl)-1H-indazole .
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Systematic Name (IUPAC): (R)-3-(1-methyl-1-phenylprop-2-en-1-yl)-1H-indazole
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Molecular Formula: C₁₉H₁₈N₂
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Molecular Weight: 274.36 g/mol
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Core Scaffold: 1H-Indazole
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Chiral Center: The C3 substituent contains a quaternary carbon atom bonded to the indazole ring, a methyl group, a phenyl group, and a vinyl group. This carbon is the stereocenter responsible for the molecule's chirality.
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Enantiomers: This molecule exists as two enantiomers, (R) and (S), which are non-superimposable mirror images. The "R(+)" designation in the user's query suggests the dextrorotatory enantiomer, which rotates plane-polarized light in a clockwise direction.
The absolute configuration (R or S) is determined by the Cahn-Ingold-Prelog priority rules, while the direction of optical rotation (+ or -) is determined experimentally using a polarimeter. There is no direct correlation between the R/S designation and the sign of optical rotation.
Physicochemical and Spectroscopic Data
Quantitative data for a specific "R(+)-Methylindazone" is not available due to the non-standard name. However, we can present typical data for a closely related, well-characterized chiral indazole derivative, (R)-3-(1-methyl-1-phenylallyl)-1H-indazole, based on published literature.[2][3][4][5]
Table 1: Physicochemical Properties of a Representative Chiral Indazole Derivative
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |
| Optical Rotation [α]D | The specific rotation would be a positive value for the (+) enantiomer. The magnitude is compound-specific and would need to be experimentally determined. |
Table 2: Spectroscopic Data for a Representative Chiral Indazole Derivative
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the protons on the indazole ring, the phenyl group, the methyl group, and the vinyl group. The chemical shifts and coupling constants would be identical for both enantiomers in an achiral solvent. |
| ¹³C NMR | Signals for all carbon atoms in the molecule. Similar to ¹H NMR, the spectra of the two enantiomers are identical in an achiral environment.[6] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. |
| Vibrational Circular Dichroism (VCD) | This technique can be used to determine the absolute configuration of chiral molecules in the solid state by analyzing the differential absorption of left and right circularly polarized infrared light.[7][8] |
| X-ray Crystallography | Can be used to determine the three-dimensional structure and absolute configuration of a single crystal of one of the enantiomers.[7][8] |
Experimental Protocols
The synthesis of chiral indazole derivatives with a C3-quaternary stereocenter can be achieved with high enantioselectivity using copper hydride (CuH) catalysis.[2][3][4][5]
Enantioselective Synthesis of (R)-3-(1-methyl-1-phenylallyl)-1H-indazole
This protocol is adapted from the work of Buchwald and colleagues on the C3-allylation of indazole electrophiles.[2][3][4][5]
Reaction Scheme:
Enantioselective Synthesis of a C3-Substituted Chiral Indazole.
Materials and Methods:
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Preparation of the Catalyst: In a glovebox, a solution of the chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS) and a copper(I) salt (e.g., CuCl) in an anhydrous, aprotic solvent (e.g., toluene) is prepared.
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Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the N-(benzoyloxy)indazole (1.0 equiv.), the 1-methyl-1-phenylallene (1.2 equiv.), and the pre-formed copper catalyst solution.
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Addition of Silane: A silane (e.g., diethoxymethylsilane) is added as the hydride source.
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Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-3-(1-methyl-1-phenylallyl)-1H-indazole.
Table 3: Representative Reagents and Conditions for Enantioselective Synthesis
| Reagent/Condition | Specification |
| Indazole Substrate | N-(benzoyloxy)indazole |
| Allene Substrate | 1-methyl-1-phenylallene |
| Copper Source | Copper(I) Chloride (CuCl) |
| Chiral Ligand | (S)-DTBM-SEGPHOS |
| Hydride Source | Diethoxymethylsilane |
| Solvent | Toluene |
| Temperature | 25-40 °C |
| Reaction Time | 12-24 hours |
Biological Activity and Signaling Pathways
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[9][10][11][12] Many indazole-containing drugs function as kinase inhibitors. For example, Pazopanib and Axitinib are tyrosine kinase inhibitors used in cancer therapy.
The specific biological activity of a chiral indazole is highly dependent on its stereochemistry. For the model compound, (R)-3-(1-methyl-1-phenylallyl)-1H-indazole, its biological targets would need to be determined through screening assays. However, based on the general activity of indazoles, it could potentially act as an inhibitor of various protein kinases involved in cell signaling pathways.
Below is a generalized diagram illustrating a potential mechanism of action for a chiral indazole derivative as a kinase inhibitor in a cancer-related signaling pathway.
Hypothetical Signaling Pathway Inhibition by a Chiral Indazole.
Conclusion
While the specific compound "R(+)-Methylindazone" is not found in the chemical literature under that name, it is highly probable that the query refers to a chiral, dextrorotatory methyl-substituted indazole. This technical guide has provided a detailed overview of the chemical structure, synthesis, and potential biological relevance of such compounds, using a C3-substituted chiral indazole as a representative example. The enantioselective synthesis of these molecules is crucial for elucidating the specific biological roles of each enantiomer. The information presented herein serves as a foundational resource for researchers engaged in the design and development of novel indazole-based therapeutics. Further experimental work would be required to determine the precise physicochemical properties and biological activity of any specific chiral methyl-indazole derivative.
References
- 1. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 2. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
